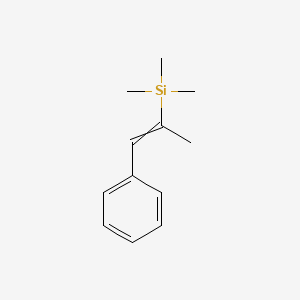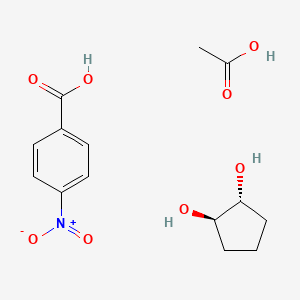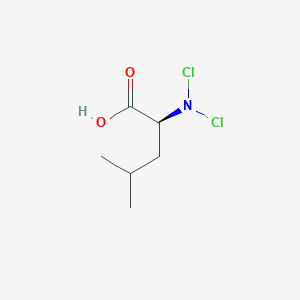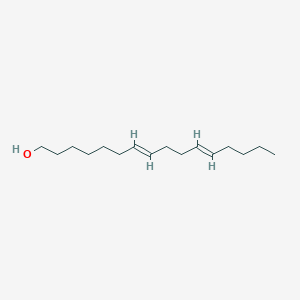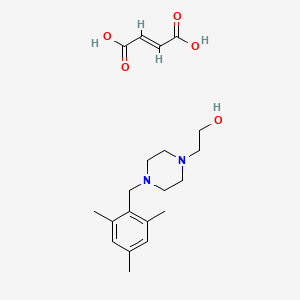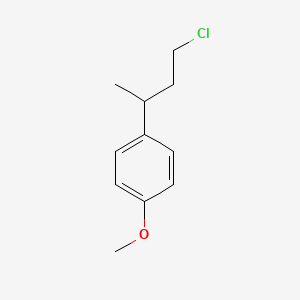
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-: is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-1-methylpropyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloro-1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid (HNO) and sulfuric acid (HSO) can introduce a nitro group to the benzene ring.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) to form carboxylic acids.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH).
Common Reagents and Conditions:
Electrophilic Substitution: HNO/HSO for nitration.
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether.
Major Products:
Nitration: Nitro derivatives of the benzene ring.
Oxidation: Carboxylic acids.
Reduction: Alkyl derivatives with reduced chloro groups.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the 3-chloro-1-methylpropyl group.
Benzene, 1-(3-chloro-1-methylpropyl)-: Lacks the methoxy group.
Uniqueness:
- The presence of both the 3-chloro-1-methylpropyl group and the methoxy group makes Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- unique in its reactivity and potential applications. The combination of these substituents can influence the compound’s chemical behavior and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60249-25-4 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-(4-chlorobutan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
SKYCJQPITLYDOT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCl)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


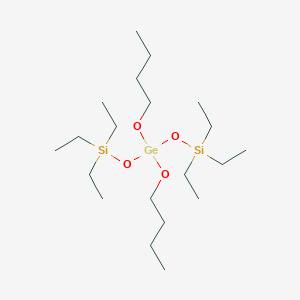
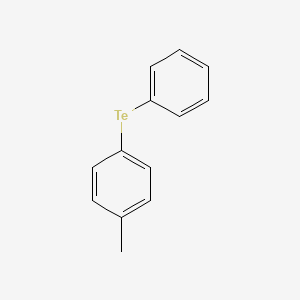
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

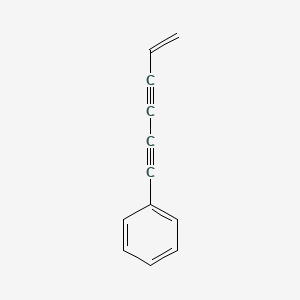
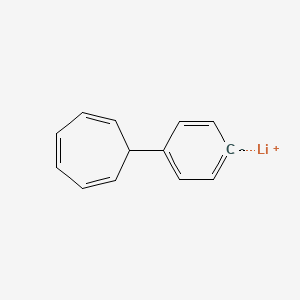
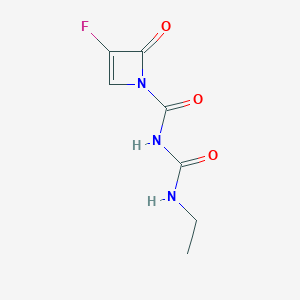

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
